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Compound of Interest

Compound Name: Cinnamyl anthranilate

Cat. No.: B1236720 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for

cinnamyl anthranilate, a synthetic flavoring and fragrance agent. The following sections detail

its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along

with the experimental protocols typically employed for such analyses. This information is crucial

for the identification, characterization, and quality control of this compound in research and

development settings.

Spectroscopic Data Summary
The spectroscopic data for cinnamyl anthranilate (CAS No. 87-29-6) is summarized in the

tables below. This data is essential for confirming the molecular structure and purity of the

compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR Spectral Data

While a publicly available, complete peak list for the ¹H NMR spectrum of cinnamyl
anthranilate is not readily available in the searched resources, general chemical shift ranges

for similar aromatic esters can be predicted. The expected proton signals would correspond to

the protons of the cinnamyl and anthranilate moieties.

¹³C NMR Spectral Data
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Information from PubChem indicates that the ¹³C NMR spectrum was recorded on a Varian

CFT-20 instrument.[1] A detailed peak list is not provided in the available search results.

Infrared (IR) Spectroscopy
The infrared spectrum of cinnamyl anthranilate exhibits characteristic absorption bands

corresponding to its functional groups. The data presented below was obtained from a KBr

pellet sample.[1]

Wavenumber (cm⁻¹) Intensity Assignment

3483, 3380 Strong N-H stretching (amine)

3055 Medium
C-H stretching

(aromatic/vinylic)

1689 Very Strong C=O stretching (ester)

1618, 1585, 1557 Strong
C=C stretching

(aromatic/vinylic)

1488, 1455 Medium C-H bending

1379 Medium C-H bending

1297, 1242 Very Strong C-O stretching (ester)

1164, 1099 Strong C-N stretching

973, 950 Strong
C-H out-of-plane bending

(trans-alkene)

751 Strong
C-H out-of-plane bending

(ortho-disubstituted benzene)

694 Strong
C-H out-of-plane bending

(monosubstituted benzene)

529 Medium

Mass Spectrometry (MS)
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Mass spectrometry data from PubChem indicates several key fragments for cinnamyl
anthranilate. A comprehensive list with relative intensities is not available in the searched

results.

m/z

290537

117

115

Experimental Protocols
The following sections describe the general methodologies for obtaining the spectroscopic data

presented above.

NMR Spectroscopy
Sample Preparation:

A small amount of the cinnamyl anthranilate sample is typically dissolved in a deuterated

solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), in a standard 5 mm

NMR tube. The concentration is adjusted to obtain an adequate signal-to-noise ratio.

Instrumentation and Data Acquisition:

Proton (¹H) and Carbon-13 (¹³C) NMR spectra are recorded on a high-resolution NMR

spectrometer, such as a Varian A-60 for ¹H NMR or a Varian CFT-20 for ¹³C NMR.[2] Standard

pulse sequences are used for data acquisition. For ¹H NMR, key parameters include the

spectral width, acquisition time, and number of scans. For ¹³C NMR, proton decoupling is

typically applied to simplify the spectrum.

Infrared (IR) Spectroscopy
Sample Preparation (KBr Pellet Method):
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A small amount of the solid cinnamyl anthranilate sample is finely ground with dry potassium

bromide (KBr) powder in an agate mortar. The mixture is then compressed under high pressure

in a die to form a thin, transparent pellet.

Instrumentation and Data Acquisition:

The KBr pellet is placed in the sample holder of a Fourier-transform infrared (FT-IR)

spectrometer, such as a Beckman IR-12.[1] The spectrum is recorded over the mid-IR range

(typically 4000-400 cm⁻¹) by co-adding multiple scans to improve the signal-to-noise ratio. A

background spectrum of the empty spectrometer is recorded and subtracted from the sample

spectrum.

Mass Spectrometry (MS)
Sample Introduction and Ionization:

For a volatile compound like cinnamyl anthranilate, Gas Chromatography-Mass Spectrometry

(GC-MS) is a common analytical technique. The sample is injected into a gas chromatograph,

where it is vaporized and separated from other components. The separated compound then

enters the mass spectrometer, where it is ionized, typically by electron impact (EI).

Mass Analysis and Detection:

The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by

a mass analyzer. The detector then records the abundance of each ion, generating a mass

spectrum.

Logical Workflow for Spectroscopic Analysis
The following diagram illustrates the general workflow for the spectroscopic analysis of a

chemical compound like cinnamyl anthranilate.
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Caption: General workflow for spectroscopic analysis of a chemical compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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